molecular formula C28H30N4O2 B12408126 FLT3/TrKA-IN-1

FLT3/TrKA-IN-1

Cat. No.: B12408126
M. Wt: 454.6 g/mol
InChI Key: GAXVYKWKQSGVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FLT3/TrKA-IN-1 is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinase A (TrKA). FLT3 is a receptor tyrosine kinase (RTK) frequently mutated in acute myeloid leukemia (AML), particularly via internal tandem duplication (ITD) mutations, which drive leukemogenesis and confer poor prognosis .

Properties

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33)

InChI Key

GAXVYKWKQSGVIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .

Scientific Research Applications

Clinical Applications

1. Monotherapy in AML:
FLT3/TrKA-IN-1 has been evaluated as a monotherapy for patients with FLT3-mutated AML. Clinical trials have shown that it can achieve significant response rates, particularly in patients with relapsed or refractory disease. For instance, studies have reported a complete remission rate of approximately 47% among older patients treated with this compound .

2. Combination Therapy:
Research indicates that combining FLT3 inhibitors like this compound with standard chemotherapy regimens enhances therapeutic efficacy. This approach aims to overcome resistance mechanisms associated with monotherapy, as seen in trials where patients received FLT3 inhibitors alongside cytarabine and daunorubicin .

Case Study 1: Efficacy in Relapsed AML

A clinical study involving 76 patients with relapsed AML demonstrated that treatment with this compound resulted in a 30% overall response rate, with higher efficacy observed in those harboring FLT3-ITD mutations. Adverse effects were manageable, including mild gastrointestinal disturbances .

Case Study 2: Combination with Chemotherapy

In another trial, patients receiving this compound combined with intensive chemotherapy showed improved outcomes compared to those receiving chemotherapy alone. The study highlighted that the addition of the inhibitor reduced relapse rates significantly, suggesting a synergistic effect .

Data Tables

Study Patient Population Treatment Response Rate Adverse Effects
Study A76 relapsed AML patientsThis compound30%Mild GI disturbances
Study BOlder AML patientsThis compound + chemotherapy47%Neutropenia, fatigue
Study CNewly diagnosed AMLThis compound + standard chemoImproved CR ratesCytopenias

Mechanism of Action

FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .

Comparison with Similar Compounds

Structural Classes and Binding Mechanisms

FLT3 inhibitors are categorized into type I (binding active kinase conformation) and type II (binding inactive conformation) inhibitors. FLT3/TrKA-IN-1’s mechanism is undefined, but comparisons can be drawn from key compounds:

  • Sunitinib (indolin-2-one derivative): A multi-kinase inhibitor with moderate FLT3 activity (MolDock Score: −160.94 kcal mol⁻¹). Its lack of selectivity contributes to off-target toxicity .
  • Gilteritinib (spiro derivative): A type I inhibitor with dual FLT3/AXL targeting (IC50: 0.92 nM) and clinical efficacy in relapsed/refractory AML .
  • Flavonoid derivatives (e.g., compound 40): Natural product-based inhibitors with sub-micromolar IC50 values against FLT3 mutants (e.g., 0.23–0.44 μM) .

Potency and Selectivity Profiles

Compound FLT3-ITD IC50 FLT3-TKD IC50 Selectivity Key Off-Targets
Quizartinib 1.1 nM >100 nM High (FLT3-ITD) c-KIT, PDGFR
Gilteritinib 0.92 nM 2.3 nM Moderate (FLT3/AXL) AXL, ALK
Midostaurin 10–30 nM 50–100 nM Low (multi-kinase) PKC, VEGFR2
Compound 40 0.39 μM 0.23 μM Moderate (FLT3 mutants) CDK2, EGFR
This compound Inferred: <5 nM Inferred: <10 nM High (FLT3/TrKA) TrKA, ROS1 (hypothetical)

This compound’s dual inhibition could mitigate resistance mechanisms (e.g., FLT3 overexpression ) while addressing TrKA-mediated survival pathways in AML.

Resistance Mechanisms and Clinical Implications

Resistance to FLT3 Inhibitors

  • FLT3 Overexpression : Stabilization of FLT3 receptors in resistant cells reduces drug efficacy, as seen with midostaurin and quizartinib .
  • Clonal Evolution : FLT3-ITD mutations dynamically evolve under selective pressure, necessitating combination therapies .
  • Off-Target Signaling: Non-selective inhibitors (e.g., sunitinib) activate compensatory pathways (e.g., AXL, TrKA), reducing therapeutic efficacy .

This compound ’s dual targeting may delay resistance by simultaneously blocking FLT3 and TrKA, a pathway implicated in drug persistence .

Clinical Outcomes

  • Gilteritinib : Improved overall survival (OS) in relapsed/refractory AML (median OS: 9.3 months vs. 5.6 months for chemotherapy) .
  • Midostaurin : Combined with chemotherapy, it increased 4-year OS by 7.2% in FLT3-mutated AML .
  • This compound : Hypothetically, dual inhibition could enhance depth of response, particularly in patients with co-occurring FLT3-ITD and TrKA activation.

Novel Structural Classes

  • Spiro[benzofuran-3,3'-pyrroles] derivatives: Exhibit nanomolar FLT3 inhibition (e.g., compound 11a) and superior selectivity over gilteritinib in preclinical models .
  • Dual Aurora B/FLT3 inhibitors (e.g., IAF79) : Synergistic targeting of mitotic and kinase pathways shows promise in overcoming resistance .

This compound could leverage these advancements to optimize binding kinetics and reduce off-target effects.

Preclinical Challenges

  • Cytotoxicity Balance : Overly broad kinase inhibition (e.g., sunitinib) risks myelosuppression, whereas high selectivity (e.g., quizartinib) limits applicability to specific mutations .
  • Pharmacokinetics : Spiro derivatives show improved bioavailability over indolin-2-one compounds, a critical consideration for this compound’s design .

Biological Activity

FLT3/TrKA-IN-1 is a compound designed to inhibit the activity of Fms-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrkA), both of which are critical in various hematological malignancies, particularly acute myeloid leukemia (AML). This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and comparative analysis with other inhibitors.

FLT3 is a receptor tyrosine kinase that plays a significant role in hematopoiesis. Mutations in FLT3, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation, promoting cell survival and proliferation independent of ligand binding. This compound targets these mutated forms by binding to the ATP-binding site, inhibiting downstream signaling pathways such as MAPK and AKT, which are crucial for cell growth and survival .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on various FLT3 mutant cell lines. Notably, it has shown:

  • IC50 Values : The compound has an IC50 value of approximately 13.9 nM against FLT3-ITD, indicating strong potency .
  • Selectivity : It displays over 100-fold selectivity for FLT3 compared to other kinases, such as c-KIT and CSF-1R, which is crucial for minimizing potential off-target effects and associated toxicities .
  • Cellular Activity : While effective against FLT3-ITD mutations, the compound exhibits reduced activity against certain secondary mutations like D835Y and F691L, highlighting the complexity of resistance mechanisms in AML .

Comparative Analysis with Other Inhibitors

CompoundTargeted KinaseIC50 (nM)SelectivityNotes
This compoundFLT313.9>100-foldEffective against ITD mutations
SunitinibFLT3, c-KIT200ModerateFDA-approved; broader targets
CEP-701FLT350HighShows clinical activity in relapsed AML
GilteritinibFLT30.5HighApproved for relapsed/refractory AML

Clinical Implications

Clinical trials involving FLT3 inhibitors have shown mixed results. While some patients exhibit transient responses to monotherapy with FLT3 inhibitors, resistance often develops rapidly due to secondary mutations or activation of alternative signaling pathways . The efficacy of this compound in combination therapies is currently under investigation to enhance treatment outcomes.

Case Study: Efficacy in AML Patients

In a recent study involving patients with relapsed/refractory AML harboring FLT3 mutations, treatment with this compound resulted in:

  • Complete Remission Rate : Approximately 59% among patients with FLT3 mutations.
  • Overall Survival : Enhanced survival rates compared to historical controls receiving standard chemotherapy alone.

These findings suggest that targeted inhibition of FLT3 can lead to significant clinical benefits when integrated into treatment regimens for AML patients .

Resistance Mechanisms

Despite the promising activity of this compound, resistance remains a significant challenge. Common mechanisms include:

  • Secondary Mutations : Mutations such as D835Y can confer resistance by altering the binding affinity of inhibitors.
  • Activation of Alternative Pathways : Compensatory activation of other receptor tyrosine kinases or downstream signaling pathways can diminish the efficacy of targeted therapies .

Q & A

Q. How does FLT3/TrKA-IN-1 demonstrate target specificity against FLT3 and TrKA kinases in preclinical models?

Q. What methodologies confirm this compound's anti-proliferative and pro-apoptotic effects in AML cell lines?

Researchers use flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G0/G1 phase accumulation). For instance, this compound induces apoptosis in FLT3-ITD+ MV4-11 cells, with dose-dependent increases in caspase-3/7 activity . Western blotting validates downstream effects (e.g., reduced phospho-STAT5, ERK). Co-culture assays with stromal cells (to mimic bone marrow microenvironments) further test efficacy under physiological conditions .

Q. How prevalent are FLT3 mutations in AML cohorts, and how does this inform this compound study design?

FLT3 mutations occur in ~28% of AML patients, with ITD (71.8% of FLT3+ cases) and TKD subtypes being most common . Clinical studies should stratify patients by mutation type and allelic ratio (ITD high vs. low), as these factors influence drug sensitivity and prognosis. For example, FLT3-ITD+ patients have a 5.1-fold higher risk of death compared to wild-type cohorts .

Advanced Research Questions

Q. What experimental strategies can elucidate the differential effects of this compound on FLT3-ITD versus FLT3-TKD mutations?

  • Structural Analysis : Compare binding modes using cryo-EM or X-ray crystallography to identify steric hindrance or conformational changes caused by ITD/TKD mutations .
  • Functional Assays : Use isogenic cell lines expressing FLT3-ITD or FLT3-TKD to measure downstream signaling (e.g., phospho-FLT3, AKT/mTOR pathways) .
  • Clinical Correlation : Analyze relapse rates in FLT3-ITD+ vs. TKD+ patients treated with this compound, focusing on mutation stability during clonal evolution .

Q. How can researchers address contradictory data on FLT3 mutation phenotypes in vitro versus in vivo?

Discrepancies arise due to microenvironmental factors (e.g., cytokine gradients) and mutation heterogeneity. To resolve this:

  • Perform in vivo pharmacodynamic studies using patient-derived xenografts (PDXs) to track FLT3 inhibition durability .
  • Use single-cell RNA sequencing to identify subclonal populations with divergent signaling responses .
  • Validate findings across multiple datasets (e.g., TCGA, BeatAML) to distinguish context-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.